N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Description

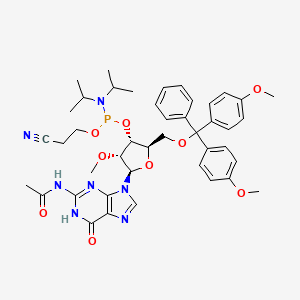

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.

Properties

Molecular Formula |

C43H52N7O9P |

|---|---|

Molecular Weight |

841.9 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |

InChI |

InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1 |

InChI Key |

FBABQKPBRXEHBT-USUFPPIWSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Preparation Methods

Purification and Characterization

After synthesis, purification of the phosphoramidite can be achieved through:

Column Chromatography : This method separates the desired product from unreacted starting materials and by-products based on their differing affinities for the stationary phase.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of the synthesized compound.

- High-Performance Liquid Chromatography (HPLC) may also be employed to assess purity and yield.

N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is primarily applied in:

Oligonucleotide Synthesis : It facilitates the automated synthesis of oligonucleotides using the phosphoramidite method, which includes steps such as detritylation, coupling, capping, and oxidation.

Stability Studies : Research indicates that this compound exhibits stability under standard alkaline deprotection conditions, making it suitable for various biochemical applications including RNA and DNA synthesis.

Table: Comparison of Synthesis Methods for Nucleoside Phosphoramidites

| Method | Advantages | Disadvantages |

|---|---|---|

| Phosphitylation | High efficiency in forming phosphoramidites | Requires careful control of reaction conditions |

| Protection Group Chemistry | Allows selective modification of nucleosides | Complexity in handling multiple protecting groups |

| Column Chromatography | Effective purification method | Time-consuming and may require multiple runs |

Chemical Reactions Analysis

Key Chemical Reactions

This phosphoramidite participates in three primary reactions during solid-phase oligonucleotide synthesis:

-

Coupling with Nucleoside Hydroxyl Groups

-

Oxidation to Phosphate Triester

-

The phosphite triester intermediate is oxidized using iodine/water/pyridine, converting it into a phosphate triester bond.

-

-

Deprotection Steps

Activation and Coupling

-

Activation : The phosphoramidite is activated by an acidic catalyst (e.g., tetrazole), protonating the diisopropylamine group and generating a reactive phosphonium intermediate.

-

Nucleophilic Attack : The 5'-hydroxyl group of the immobilized oligonucleotide attacks the activated phosphorus, forming a phosphite triester bond.

Oxidation

-

The phosphite triester is oxidized by iodine in the presence of water, yielding a phosphate triester:

Deprotection

-

Cyanoethyl Group : Base treatment induces β-elimination, releasing acrylonitrile:

-

Acetyl Group : Hydrolysis under alkaline conditions removes the acetyl group from guanosine .

Side Reactions and Mitigation

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Cyanoethylation at undesired sites | Excess activator or high temperature | Use fully protected nucleosides |

| Incomplete coupling | Moisture contamination | Strict anhydrous conditions |

| Oxidation side products | Over-oxidation | Controlled iodine concentration |

Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous acetonitrile | Maximizes coupling efficiency |

| Temperature | 20–25°C | Minimizes side reactions |

| Reaction Time | 2–5 minutes | Balances speed and completeness |

| Activator | 0.45 M tetrazole | Ensures rapid activation |

Case Studies and Research Findings

-

A study demonstrated >95% coupling efficiency for this phosphoramidite in synthesizing antisense oligonucleotides targeting mRNA.

-

Stability tests revealed <5% degradation after 24 hours in anhydrous acetonitrile, confirming its suitability for automated synthesizers .

Structural Influence on Reactivity

| Functional Group | Role in Reactivity |

|---|---|

| 4,4-Dimethoxytrityl (DMT) | Protects 5'-OH during synthesis |

| 2-Cyanoethyl | Stabilizes phosphoramidite during storage |

| N-Acetyl | Prevents undesired hydrogen bonding |

Scientific Research Applications

Synthesis of Oligonucleotides

One of the primary applications of this compound is in the synthesis of oligonucleotides that incorporate 2-O-methyl modified nucleotides. These modifications are crucial for enhancing the stability and efficacy of oligonucleotides in therapeutic applications. The incorporation of N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine allows for improved binding affinity and resistance to nuclease degradation, making them suitable for use in antisense therapies and RNA interference (RNAi) .

Anticancer Research

N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine derivatives have been studied for their anticancer properties. Research indicates that oligonucleotides synthesized with this phosphoramidite exhibit significant activity against various cancer cell lines. For instance, modified nucleotides can enhance the inhibition of tumor growth and activate RNA polymerase II promoter transcription, which is vital for the expression of genes involved in cell proliferation and survival .

Case Studies

- Antisense Oligonucleotide Therapeutics :

-

RNA Interference Applications :

- Research has shown that incorporating N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine into small interfering RNA (siRNA) constructs can significantly improve their stability and potency against specific mRNA targets, thereby enhancing their therapeutic potential in gene silencing applications .

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to predict the binding interactions between modified oligonucleotides synthesized with this phosphoramidite and their target proteins or nucleic acids. These studies help elucidate the mechanisms through which these compounds exert their biological effects .

Comparative Analysis of Modified Nucleotides

| Modification Type | Stability | Efficacy | Applications |

|---|---|---|---|

| 2-O-Methyl | High | Enhanced | Antisense therapy, RNAi |

| 5-Methyl | Moderate | Standard | Gene expression modulation |

| Phosphorothioate | Very High | High | Antisense therapy, therapeutic agents |

Mechanism of Action

The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Uniqueness

N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.

Biological Activity

N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (commonly referred to as Ac-2'-OMe-rG(N-Ac) phosphoramidite) is a specialized chemical compound used primarily in molecular biology and biotechnology. This article explores its biological activity, focusing on its applications in oligonucleotide synthesis, mechanisms of action, and its significance in therapeutic contexts.

Overview of the Compound

- Chemical Formula : C43H52N7O9P

- Molecular Weight : 841.89 g/mol

- CAS Number : 909033-40-5

- IUPAC Name : N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

This compound is significant for its role in synthesizing modified nucleotides, which are crucial for various research and therapeutic applications.

The biological activity of N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine is primarily linked to its incorporation into oligonucleotides during automated synthesis. The phosphoramidite group of the compound reacts with the 5'-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to a stable phosphodiester bond, effectively extending the oligonucleotide chain by one nucleotide.

Key Features :

- Stability : The 2'-O-methyl modification enhances resistance to nuclease degradation.

- Selective Protection : The DMT group protects the 5'-hydroxyl until removal under acidic conditions.

Applications in Research and Medicine

N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine has diverse applications across various fields:

-

Molecular Biology :

- Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.

- Essential for developing antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.

-

Therapeutic Development :

- Plays a crucial role in nucleic acid-based therapeutics targeting genetic disorders and cancers.

- Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.

-

Synthetic Biology :

- Facilitates the creation of complex genetic circuits and synthetic genes.

Case Study 1: Antisense Oligonucleotide Development

A study demonstrated that oligonucleotides synthesized using N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine showed significantly improved stability against enzymatic degradation compared to unmodified counterparts. This stability enhanced their efficacy in gene silencing applications, making them valuable tools for therapeutic interventions in conditions such as cancer and viral infections.

Case Study 2: siRNA Efficacy

Research involving small interfering RNAs (siRNAs) synthesized with this phosphoramidite revealed that the incorporation of 2'-O-methyl modifications led to increased binding affinity for target mRNAs. This resulted in enhanced silencing efficiency, providing a promising approach for RNA-based therapeutics.

Comparative Data Table

| Property/Feature | N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine | Unmodified Guanosine |

|---|---|---|

| Stability against nucleases | High | Low |

| Binding affinity | High | Moderate |

| Synthesis complexity | Moderate | Low |

| Applications | Therapeutics, diagnostics | Limited |

Q & A

Basic: What are the key synthetic steps for preparing this phosphoramidite?

Answer:

The synthesis involves:

- Phosphitylation : Reacting the 3'-OH group of the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions. This step requires activation by 1-methylimidazole or N,N-diisopropylethylamine in dichloromethane (CH₂Cl₂) .

- Protection : The 5'-OH is protected with a dimethoxytrityl (DMT) group to ensure regioselectivity, while the exocyclic amine (e.g., guanine N2) is acetylated to prevent side reactions .

- Purification : Crude products are purified via silica gel chromatography (e.g., hexane/ethyl acetate with 0.5% triethylamine) or size-exclusion chromatography, yielding the phosphoramidite as a white foam (38–89% yields) .

Basic: How is the purity and structure of this phosphoramidite validated?

Answer:

- 31P NMR : Confirms phosphitylation success. Two diastereomeric peaks (δ ~149–150 ppm) are typical due to chiral phosphorus .

- 1H/13C NMR : Verifies DMT protection (aromatic protons at δ ~6.8–7.4 ppm) and methyl/cyanoethyl groups (e.g., cyanoethyl CH₂ at δ ~2.6 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₄₂H₅₃N₅O₉P: 802.35) .

- HPLC : Ensures >95% purity using reverse-phase columns .

Advanced: How can coupling efficiency be optimized during solid-phase oligonucleotide synthesis?

Answer:

- Activator Concentration : Use 0.25–0.5 M 1H-tetrazole or ethylthiotetrazole to enhance phosphoramidite reactivity .

- Coupling Time : Extend to 5–10 minutes for sterically hindered 2'-O-methyl modifications .

- Capping : Apply acetic anhydride/1-methylimidazole to terminate unreacted 5'-OH groups, reducing deletion sequences .

- Monitoring : Use trityl assay to quantify DMT removal efficiency after each coupling cycle .

Advanced: How to resolve discrepancies in 31P NMR data during characterization?

Answer:

- Diastereomer Separation : Use preparative TLC or HPLC to isolate isomers, as unresolved peaks (e.g., δ 149.66 vs. 149.28) may indicate incomplete purification .

- Temperature Control : Record spectra at 25°C to minimize line broadening caused by dynamic exchange .

- Phosphitylation Reagent Purity : Ensure fresh 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to avoid side products (e.g., hydrolyzed phosphates) .

Advanced: What strategies stabilize labile modifications during oligonucleotide synthesis?

Answer:

- Deprotection Conditions : Use mild ammonia (25°C, 24 hr) instead of heated protocols to preserve acid-labile groups (e.g., 2'-O-methyl) .

- Oxidation Timing : Minimize exposure to iodine/water to prevent cyanoethyl group hydrolysis .

- Storage : Lyophilize amidites and store under argon at -20°C to prevent moisture-induced degradation .

Advanced: How to design oligonucleotides incorporating this amidite for structural studies?

Answer:

- Positioning : Place the modified nucleoside in regions critical for binding (e.g., aptamer loops or G-quadruplex cores) to study steric/electronic effects .

- Hybridization Controls : Compare melting temperatures (Tm) of modified vs. unmodified duplexes via UV-Vis spectroscopy to assess destabilization .

- NMR Dynamics : Use 2D NOESY to analyze conformational changes induced by 2'-O-methyl and acetyl groups .

Advanced: How to troubleshoot low yields in oligonucleotide cleavage/deprotection?

Answer:

- Ammonia Treatment : Extend deprotection time to 48 hr if 2'-O-methyl groups hinder β-elimination .

- Metal Chelators : Add 0.1 M EDTA to scavenge trace metals that catalyze phosphodiester hydrolysis .

- HPLC Purification : Use ion-pairing chromatography (e.g., triethylammonium acetate) to resolve truncated sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.